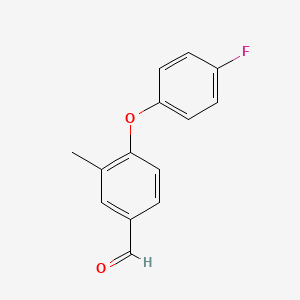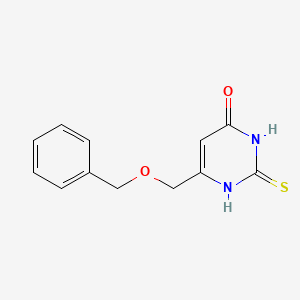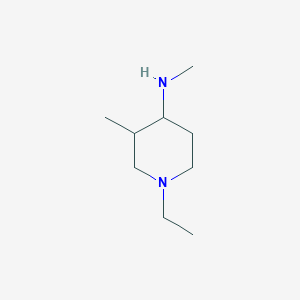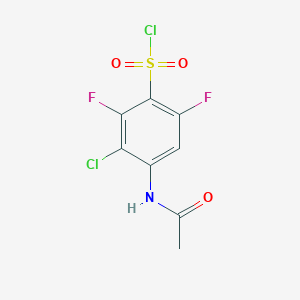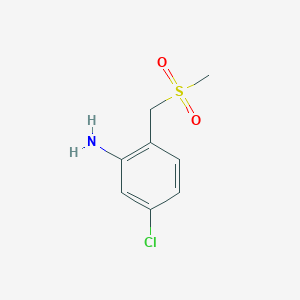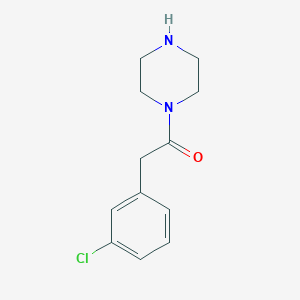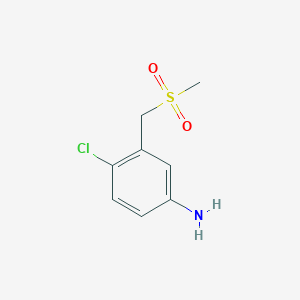![molecular formula C8H13ClN2O2 B1489429 1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride CAS No. 1864073-86-8](/img/structure/B1489429.png)
1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride”, can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another strategy is the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular weight of “1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride” is 204.65 g/mol. Its InChI Code is 1S/C7H10N2O2.ClH/c10-6-1-5 (7 (11)9-6)4-2-8-3-4;/h4-5,8H,1-3H2, (H,9,10,11);1H .Physical And Chemical Properties Analysis
“1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride” is a powder . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Mechanistic Insights
- The synthesis of amino acetylenic amide derivatives, including those where the cyclic amine is aziridine or azetidine, highlights an interest in the pharmacological activities of such compounds. A study focused on the dimerization of acetylenic compounds under basic conditions, leading to the formation of dimerization products rather than expected Mannich adducts. This indicates a potential for diverse chemical reactions involving azetidinyl compounds (Muhi-eldeen, Al-kaissi, & Al-Muhtaseb, 2015).
Biological Activities
- N-Mannich bases derived from pyrrolidine-2,5-dione and its analogs have been synthesized and evaluated for anticonvulsant activity. These studies have shown that certain derivatives exhibit significant anticonvulsant properties in various seizure models, suggesting their potential use in treating epilepsy (Rybka et al., 2017). Additionally, some derivatives have shown promising antidepressant and nootropic activities, indicating a broader pharmacological potential for compounds derived from pyrrolidine-2,5-dione (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Anticonvulsant Properties
- Various studies have focused on the anticonvulsant properties of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methyl-piperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione. These compounds were synthesized and tested for their efficacy in models of epilepsy, revealing that derivatives with aromatic or spirocycloalkyl rings at position-3 of pyrrolidine-2,5-dione can exhibit potent anticonvulsant activity (Obniska et al., 2005).
Antiproliferative and Antimicrobial Activities
- The synthesis of spiro[pyrrolidin-2,3′-oxindoles] through 1,3-dipolar cycloaddition reactions and their subsequent evaluation for antibacterial, antifungal, antimalarial, and antitubercular activities highlight the potential of pyrrolidine-2,5-dione derivatives in addressing various infectious diseases. Some compounds exhibited activities comparable to standard drugs, underscoring their significance in medicinal chemistry (Haddad et al., 2015).
Safety And Hazards
The safety information for “1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
1-(azetidin-3-ylmethyl)pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c11-7-1-2-8(12)10(7)5-6-3-9-4-6;/h6,9H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLTXYSGWOGWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



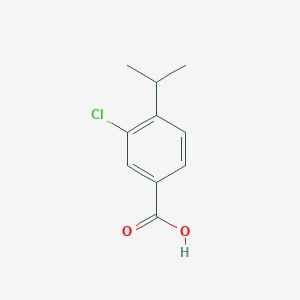
![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1489349.png)
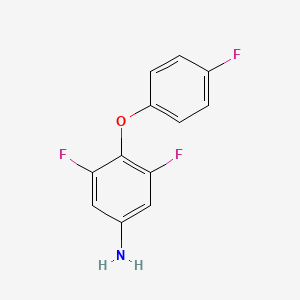

![4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1489355.png)
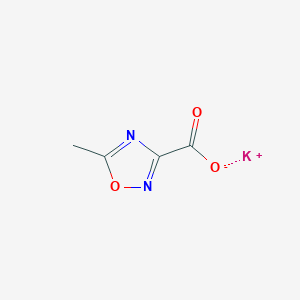
![1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1489357.png)
